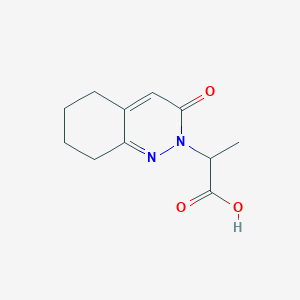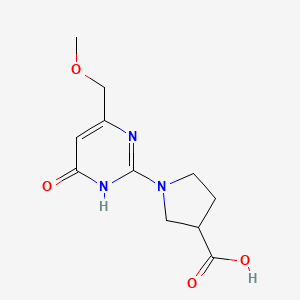
1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring fused with a pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrolidine and pyrimidine rings provides a unique scaffold that can be exploited for various biological activities.
Méthodes De Préparation
The synthesis of 1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Analyse Des Réactions Chimiques
1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrrolidine or pyrimidine rings, enhancing the compound’s chemical diversity
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective transformations. Major products formed from these reactions depend on the specific reagents and conditions employed, often resulting in derivatives with modified biological activities.
Applications De Recherche Scientifique
1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases where pyrrolidine and pyrimidine derivatives have shown efficacy.
Industry: The compound’s versatility makes it useful in the development of new materials and catalysts for industrial processes
Mécanisme D'action
The mechanism of action of 1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine ring often contributes to the compound’s binding affinity, while the pyrimidine moiety can enhance selectivity towards certain targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, receptor modulation, or interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid stands out due to its unique combination of pyrrolidine and pyrimidine rings. Similar compounds include:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but lack the pyrimidine moiety, resulting in different biological activities.
Pyrrolizines: Featuring a fused pyrrolidine and benzene ring, these compounds exhibit distinct chemical properties and applications.
Prolinol derivatives: These compounds contain a pyrrolidine ring with hydroxyl groups, offering different reactivity and biological profiles
The uniqueness of this compound lies in its ability to combine the advantageous properties of both pyrrolidine and pyrimidine rings, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H15N3O4 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
1-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4/c1-18-6-8-4-9(15)13-11(12-8)14-3-2-7(5-14)10(16)17/h4,7H,2-3,5-6H2,1H3,(H,16,17)(H,12,13,15) |
Clé InChI |
ITFZOYCFKHCQSE-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=O)NC(=N1)N2CCC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


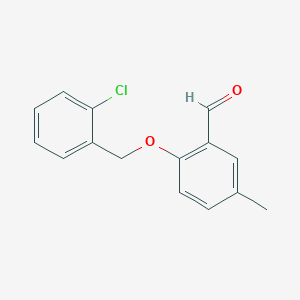
![6-Cyclopropyl-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12996894.png)
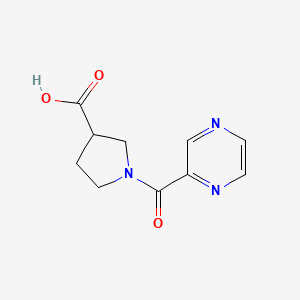
![6-Bromo-1-ethyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B12996902.png)
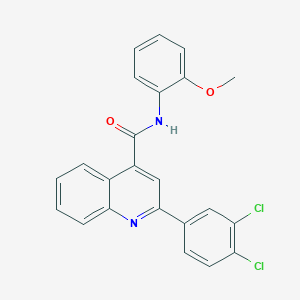
![tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12996911.png)
![tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12996913.png)



